Imidazol-4-ylacetate

Description

Contextualization within Imidazole (B134444) Biochemistry Research

Imidazole and its derivatives are a cornerstone of heterocyclic chemistry, renowned for their diverse roles in medicinal and combinatorial chemistry. tci-thaijo.org Imidazol-4-ylacetate is a prominent member of this family, specifically classified as an imidazolyl carboxylic acid. Its significance is deeply rooted in its connection to the essential amino acid histidine and the biogenic amine histamine (B1213489). biocrates.com In humans, this compound is a metabolite in the histidine metabolism pathway. It is formed from the oxidation of histamine, a crucial neurotransmitter and mediator of immune responses. biocrates.comnih.gov The study of this compound, therefore, provides critical insights into the metabolic fate of histamine and the broader regulatory networks involving imidazole-containing compounds. biocrates.com

Overview of Foundational Research Areas

Initial research on this compound centered on its identification and its role as a metabolite. nih.gov A primary area of investigation has been its formation through the enzymatic degradation of histamine. biocrates.com The diamine oxidase (DAO) pathway is a key route for this conversion, transforming histamine into imidazole-4-acetaldehyde (B1219054), which is then rapidly oxidized to this compound by aldehyde dehydrogenase. biocrates.com

Another foundational research area is its neuropharmacological properties. nih.gov Studies have revealed that this compound can interact with GABA receptors, specifically acting as a partial agonist at both GABA-A and GABA-C receptors. nih.govacs.org This interaction underscores its potential influence on neurotransmission and central nervous system functions. nih.gov Furthermore, research has explored the catalytic activity of the this compound ion, particularly in the hydrolysis of aryl acetates, providing insights into its chemical reactivity. rsc.orgrsc.org

Historical Perspectives on Initial Research Discoveries

The journey of understanding this compound is intertwined with the history of imidazole chemistry, which began with Arthur Rudolf Hantzsch in 1887. The specific exploration of this compound gained traction with the elucidation of histamine metabolism. Early studies in the mid-20th century established its identity as a product of histamine oxidation. researchgate.net The discovery of its neuroactive properties, particularly its effects on the central nervous system and its interaction with GABA receptors, marked a significant milestone in the late 20th century. nih.gov These foundational discoveries paved the way for more detailed investigations into its physiological roles and potential as a modulator of neuronal activity.

Current Trends and Emerging Research Paradigms

Contemporary research on this compound is characterized by the adoption of sophisticated analytical techniques and interdisciplinary approaches.

The study of this compound is increasingly benefiting from the convergence of chemistry, biology, and medicine. tci-thaijo.org For instance, the synthesis of novel this compound analogues is being pursued to develop more selective agonists for GABA receptors. acs.org Coordination chemistry studies are exploring the ability of the this compound anion to form complexes with transition metal cations, which could have potential catalytic applications. researchgate.net Furthermore, the development of advanced derivatization reagents, such as succinimidyl 2-(3-((benzyloxy)carbonyl)-1-methyl-5-oxoimidazolidin-4-yl) acetate (B1210297), is enabling more sensitive and simultaneous quantification of this compound and related compounds in biological samples. mdpi.comresearchgate.net This interdisciplinary synergy is crucial for unraveling the complex biological functions of this multifaceted molecule.

The advent of "omics" technologies, such as metabolomics, has revolutionized the study of endogenous compounds like this compound. uu.nlmdpi.com High-resolution mass spectrometry and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are now routinely used for the sensitive and specific detection and quantification of this compound in various biological matrices, including urine and seafood. ebi.ac.ukmdpi.comresearchgate.net These technologies allow for comprehensive metabolic profiling, helping to identify changes in this compound levels in different physiological and pathological states. ebi.ac.uk The application of these powerful analytical tools is providing unprecedented insights into the metabolic pathways involving this compound and its potential as a biomarker.

Interactive Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C5H6N2O2 | researchgate.net |

| Average Molecular Weight | 126.1133 g/mol | |

| Monoisotopic Molecular Weight | 126.042927446 Da | |

| Water Solubility | 53.3 g/L | |

| pKa (Strongest Acidic) | 3.65 | |

| pKa (Strongest Basic) | 6.78 |

Table 2: Key Research Findings on this compound

| Research Area | Finding | Reference(s) |

| Metabolism | A major metabolite of histamine via the diamine oxidase (DAO) pathway. | biocrates.com |

| Neuropharmacology | Acts as a partial agonist at GABA-A and GABA-C receptors. | nih.govacs.org |

| Chemical Catalysis | The this compound ion can catalyze the hydrolysis of aryl acetates. | rsc.orgrsc.org |

| Analytical Chemistry | Advanced LC-MS/MS methods developed for its quantification in biological samples. | mdpi.comresearchgate.net |

| Coordination Chemistry | Forms complexes with transition metal cations. | researchgate.net |

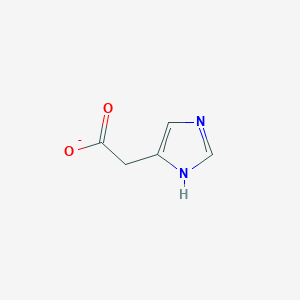

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(1H-imidazol-5-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O2/c8-5(9)1-4-2-6-3-7-4/h2-3H,1H2,(H,6,7)(H,8,9)/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRJKNHOMHKJCEJ-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=N1)CC(=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N2O2- | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101292253 | |

| Record name | 1H-Imidazole-5-acetic acid, ion(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101292253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110493-31-7 | |

| Record name | 1H-Imidazole-5-acetic acid, ion(1-) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110493-31-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Imidazole-5-acetic acid, ion(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101292253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Synthesis Methodologies for Imidazol 4 Ylacetate and Its Derivatives

Strategies for Imidazole-4-Acetate Synthesis

The construction of the imidazole-4-acetate scaffold can be approached through conventional chemical reactions that build the heterocyclic ring system or through biological conversions that utilize natural metabolic pathways.

Traditional organic synthesis provides several pathways to imidazole (B134444) derivatives. General methods for creating the imidazole core, such as the Debus-Radziszewski synthesis, involve a multicomponent reaction between a 1,2-dicarbonyl compound, an aldehyde, and ammonium (B1175870) acetate (B1210297). orientjchem.orgijpsr.com This approach, along with others like the Wallach synthesis, can produce a variety of substituted imidazoles. orientjchem.orgbiomedpharmajournal.org

More specific to the target compound, a common strategy involves the N-alkylation of a pre-formed imidazole ring. For instance, the synthesis of ethyl 2-(4-methylimidazol-1-yl)acetate is achieved by reacting 4-methyl-1H-imidazole with ethyl bromoacetate (B1195939) in the presence of a base like sodium ethoxide. A similar approach for an isomer, imidazol-1-yl-acetic acid, involves the reaction of imidazole with tert-butyl chloroacetate, followed by hydrolysis. ajgreenchem.com The synthesis of ethyl 2-(1H-imidazol-4-yl)acetate hydrochloride has been described via a three-step sequence involving the condensation of ethyl oxalate (B1200264) and ethyl chloroacetate, cyclization, and a subsequent Grignard addition. vulcanchem.com These conventional methods often require multiple steps and purification processes to isolate the desired product. orientjchem.orgbiomedpharmajournal.org

Biocatalysis has emerged as a cost-effective and environmentally friendly alternative to traditional chemical synthesis for producing imidazole-4-acetic acid (IAA). researchgate.netnih.gov These methods leverage the high specificity of enzymes and can be performed using either isolated enzymes or whole microbial cells.

A key biocatalytic route to imidazole-4-acetic acid begins with the amino acid L-histidine. researchgate.netnih.gov In the primary step of this pathway, L-histidine undergoes oxidative deamination to form the intermediate, imidazole-4-pyruvic acid (IPA). researchgate.netnih.govresearchgate.net This conversion is catalyzed by the enzyme L-amino acid deaminase (L-AAD). researchgate.netnih.gov The IPA intermediate is then subsequently converted to the final product, imidazole-4-acetic acid. researchgate.netnih.gov In human metabolism, a similar conversion of histidine to imidazole-pyruvic acid is accomplished by the enzyme transaminase. nih.gov

To streamline the enzymatic process and avoid costly enzyme purification, whole-cell biocatalysis is employed. acs.org An efficient method has been developed using a recombinant Escherichia coli whole-cell biocatalyst that expresses a membrane-bound L-amino acid deaminase (mL-AAD) from Proteus vulgaris. researchgate.netnih.govresearchgate.net These engineered cells effectively convert L-histidine into imidazole-4-pyruvic acid (IPA). researchgate.netnih.gov The process is completed by the subsequent decarboxylation of the generated IPA into imidazole-4-acetic acid (IAA) through the action of hydrogen peroxide (H₂O₂). researchgate.netnih.gov This two-step, one-pot method is noted for being more environmentally friendly and cost-effective than traditional chemical syntheses. researchgate.netnih.gov

Under optimized conditions, this biocatalytic approach demonstrates significant efficiency. The table below summarizes the findings from a study on this whole-cell biocatalysis method. researchgate.netnih.gov

| Parameter | Value |

| Starting Material | L-Histidine (L-His) |

| Biocatalyst | E. coli expressing mL-AAD from P. vulgaris |

| Intermediate | Imidazole-4-pyruvic acid (IPA) |

| Final Product | Imidazole-4-acetic acid (IAA) |

| Initial L-His Conc. | 50 mM |

| Final IAA Conc. | 34.97 mM |

| Molar Yield | 69.9% |

This interactive table summarizes the key results of the whole-cell biocatalytic synthesis of Imidazole-4-acetic acid.

A significant challenge in the synthesis of substituted imidazoles is achieving regioselectivity, which is the control over the position of substitution on the imidazole ring. When alkylating imidazole-4-acetate, substitution can occur at different nitrogen atoms, leading to a mixture of isomers. For example, the ethylation of imidazole-4-acetate methyl ester results in a 3:1 mixture of two regioisomers: 1-ethyl-1H-Imidazol-4-ylacetic acid methyl ester and 1-ethyl-1H-Imidazol-5-ylacetic acid methyl ester. researchgate.net

Achieving complete regioselectivity often requires specialized strategies. rsc.org The outcome of N-alkylation reactions can be highly dependent on the reaction conditions, including the choice of base, solvent, and temperature, as well as the electronic and steric properties of the substituents. For example, specific protocols have been developed for the regioselective synthesis of 1,4-disubstituted imidazoles that provide the desired product without contamination from other isomers. rsc.org These methods are critical for producing compounds where biological activity is tied to a specific substitution pattern.

Biocatalytic Production Methods

Enzymatic Conversion of Precursors (e.g., L-Histidine to Imidazole-4-Pyruvic Acid)

Derivatization Strategies for Imidazol-4-ylacetate

The this compound core structure serves as a versatile scaffold for creating a wide range of derivatives with potentially new chemical and biological properties. Derivatization can occur at multiple sites on the molecule.

One common strategy is the alkylation or acylation of the nitrogen atoms in the imidazole ring. For example, the N3 position can undergo nucleophilic substitution with electrophiles like benzyl (B1604629) bromide to form N3-benzylated derivatives. vulcanchem.com Another strategy involves modifying the imidazole ring itself. The synthesis of methyl 2-(4,5-diiodo-1H-imidazol-1-yl)acetate is achieved through the iodination of an imidazole precursor, followed by esterification. This introduction of halogen atoms can significantly alter the compound's reactivity.

Esterification and Amidation Reactions

The synthesis of this compound and its amide analogues can be achieved through several established chemical pathways. Esterification, the formation of an ester, and amidation, the formation of an amide, are fundamental reactions in the synthesis of these derivatives.

One primary route to obtaining this compound involves the direct esterification of imidazole-4-acetic acid. For instance, the reaction of methyl imidazole-acetate can be achieved with a 92% yield by refluxing the corresponding acid with methanol (B129727) and sulfuric acid for six hours. Another approach starts from 4-(hydroxymethyl)imidazole, which can be esterified to produce the desired acetate. researchgate.net A process has been developed where 4-haloacetoacetic acid esters react with amidines. This reaction proceeds by first converting the acetoacetic acid derivative into a 4-halo-3-trialkylsilyloxy- or -3-alkoxycrotonic acid ester, which then readily reacts to form the 1,2-substituted imidazole-4(5)-acetic acid ester in a single step. google.com

The N-alkylation of an imidazole ring with an acetate-bearing group is another common strategy. Ethyl 2-(4-methylimidazol-1-yl)acetate can be synthesized by reacting 4-methyl-1H-imidazole with ethyl bromoacetate in the presence of sodium ethylate in ethanol (B145695). Similarly, the synthesis of imidazol-1-yl-acetic acid involves the N-alkylation of imidazole, followed by the hydrolysis of the resulting ester. ajgreenchem.com

Amidation reactions of imidazole-4-acetic acid derivatives are crucial for creating diverse molecular structures. For example, 2-(2,4-dimethyl-1H-imidazol-1-yl)acetic acid hydrochloride can be converted to its corresponding amide, Imidazole-acetic acid ethylenediamide, in a 78% yield by reacting it with ethylenediamine (B42938) and DCC at room temperature for 12 hours. Furthermore, complex amides can be formed, such as when 4-(4-Amino-imidazol-1-yl)-benzoic acid methyl ester is coupled with an amino acid, demonstrating the utility of these compounds as building blocks. google.com

Substituent Effects on Synthetic Outcomes

The outcome of synthetic reactions involving the imidazole scaffold is significantly influenced by the nature and position of substituents on the imidazole ring. These substituents can alter the electronic properties, reactivity, and stability of the molecule.

The electronic nature of substituents—whether they are electron-donating groups (EDG) or electron-withdrawing groups (EWG)—plays a critical role. Electron density at the nitrogen lone pair generally increases with the σ-electron donating ability of a substituent but decreases with its π-electron donating ability. researchgate.net This modulation of electron density affects the basicity and nucleophilicity of the ring nitrogens. For instance, the presence of electron-rich substituents can influence the donor capacity of the N-base electrons. researchgate.net Specifically, reactivity toward electrophilic attack at a pyridine-like nitrogen atom is enhanced by electron-donor substituents located elsewhere on the ring, a consequence of resonance effects. researchgate.net

In multi-component reactions for synthesizing substituted imidazoles, the substituents on the starting materials can direct the reaction's success and purity of the product. For the synthesis of tetrasubstituted imidazoles, it has been observed that aldehydes bearing electron-withdrawing groups tend to afford purer products in higher yields compared to those with electron-donating groups. innovareacademics.in However, in other reactions like the N-arylation of imidazole, both electron-withdrawing and electron-donating groups on the aryl halide are generally well-tolerated. nih.gov

Substituents also affect the tautomeric equilibrium of the imidazole ring. The ratio of the 1,4- and 1,5-tautomers can vary significantly depending on the substituent present. nih.gov Furthermore, substitution on the imidazole ring has a more pronounced effect on its aromaticity and stability compared to substitution on a benzene (B151609) ring. scispace.com

Multi-component Reaction Pathways for Imidazole Scaffolds

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product, are a highly efficient and atom-economical strategy for constructing complex imidazole scaffolds. sioc-journal.cn These methods are valued for their simplicity, mild reaction conditions, and often high yields. isca.meresearchgate.net

A prevalent MCR for synthesizing 2,4,5-trisubstituted imidazoles involves the condensation of a 1,2-dicarbonyl compound (like benzil), an aldehyde, and ammonium acetate. nih.gov Various catalysts have been employed to facilitate this transformation, including p-toluenesulfonic acid (PTSA), isca.meresearchgate.net zeolites like H-ZSM-22, innovareacademics.in and even natural catalysts such as fruit juices. researchgate.net If a primary amine is included in addition to ammonium acetate, 1,2,4,5-tetrasubstituted imidazoles can be formed. innovareacademics.inisca.me

The reaction conditions for these MCRs can be optimized for efficiency and environmental friendliness. For example, syntheses have been developed using ethanol as a solvent at moderate temperatures (80 °C) isca.metandfonline.com or even under solvent-free conditions. researchgate.net The choice of catalyst and conditions can significantly impact reaction time and yield, as shown in the table below.

| Reactants | Catalyst/Conditions | Product Type | Yield | Reference |

| Benzil, Aromatic Aldehyde, Ammonium Acetate | p-Toluenesulfonic acid (PTSA), Ethanol, 80 °C | 2,4,5-Trisubstituted Imidazole | High | isca.me |

| Benzil, Aromatic Aldehyde, Ammonium Acetate, Aniline | p-Toluenesulfonic acid (PTSA), Ethanol, 80 °C | 1,2,4,5-Tetrasubstituted Imidazole | High | isca.me |

| Substituted Aldehyde, Methyl Acetoacetate, Ammonium Acetate | Fruit Juice (e.g., Citrus limon), Solvent-free | Substituted Imidazole | Good | researchgate.net |

| O-alkyl vanillins, Benzil derivatives, Ammonium acetate | Ethanol | Trisubstituted Imidazole | Good | tandfonline.com |

| O-alkyl vanillin, Benzil, Ammonium acetate, Aniline or Amino Acid | Acetic Acid, Reflux | Tetrasubstituted Imidazole | Good | tandfonline.com |

| Benzil, Aldehydes, Amines, Ammonium acetate | Zeolite H-ZSM-22, Ethanol, 140 °C | 1,2,4,5-Tetrasubstituted Imidazole | ~87% | innovareacademics.in |

These MCRs provide a versatile platform for generating a wide diversity of substituted imidazole derivatives from readily available starting materials. nih.gov

Purification and Isolation Techniques in Chemical Synthesis Research

The purification and isolation of the target imidazole compound from the reaction mixture are critical steps to ensure its purity for subsequent applications. A variety of techniques are employed, ranging from simple precipitation and recrystallization to more advanced chromatographic and selective methods.

A common and straightforward workup procedure involves quenching the reaction mixture in ice-cold water. researchgate.nettandfonline.com This often causes the crude product to precipitate out of the aqueous solution. The solid can then be collected by filtration and washed thoroughly with water to remove inorganic salts and other water-soluble impurities. researchgate.nettandfonline.com

For further purification, recrystallization is frequently used. researchgate.net This technique involves dissolving the crude product in a suitable hot solvent (such as ethanol) and allowing it to cool slowly, whereupon the desired compound crystallizes out in a purer form, leaving impurities behind in the solvent. tandfonline.com

When simple crystallization is insufficient to separate the desired product from closely related isomers or byproducts, more specific methods are required. Selective precipitation can be highly effective. For instance, a mixture of regioisomeric imidazoles can be separated by treatment with a strong acid, which selectively precipitates the desired isomer as a salt. google.com

Chromatography is another powerful purification tool. Silica (B1680970) gel column chromatography is often used to separate the target compound from unreacted starting materials and byproducts based on their differential adsorption to the silica stationary phase. biomedres.us

In some cases, purification involves a chemical conversion of impurities. For example, bis-imidazole ether byproducts, which can form during certain syntheses of 4-(hydroxymethyl)-imidazoles, can be removed by hydrolyzing the crude product mixture in a dilute aqueous acidic solution at elevated temperatures. google.com Another specialized technique is crystallization on a cooled surface, where the imidazole derivative is crystallized from a melt, and the resulting crystals are washed to remove residual impurities. google.com

Biosynthesis and Metabolic Pathways of Imidazol 4 Ylacetate

Endogenous Formation Pathways

The formation of imidazol-4-ylacetate within organisms occurs through several key metabolic routes, primarily linked to the metabolism of histidine and histamine (B1213489).

This compound is a recognized metabolite within the histidine metabolism pathway in humans. hmdb.cahmdb.ca Histidine, an essential amino acid, can be metabolized into various compounds, one of which is this compound. wikipedia.org This pathway highlights the compound's integral role in the broader network of amino acid metabolism.

A primary route for the endogenous production of this compound is through the metabolism of histamine. hmdb.cahmdb.canih.gov Histamine undergoes oxidative deamination, a reaction catalyzed by the enzyme diamine oxidase (DAO), which is a semicarbazide-sensitive amine oxidase (SSAO). wikipedia.org This process converts histamine into imidazole-4-acetaldehyde (B1219054). wikipedia.org Subsequently, this intermediate is further oxidized to form this compound. wikipedia.org

The final step in the formation of this compound from the histamine pathway involves the enzyme aldehyde dehydrogenase (ALDH). hmdb.cahmdb.ca Specifically, the mitochondrial form of aldehyde dehydrogenase catalyzes the conversion of imidazole-4-acetaldehyde to this compound. hmdb.cahmdb.caevitachem.comsmolecule.comcontaminantdb.ca This enzymatic reaction is a crucial part of the detoxification process for aldehydes produced during amine metabolism.

Table 1: Key Enzymes in the Endogenous Formation of this compound

| Enzyme | Precursor | Product | Pathway |

|---|---|---|---|

| Diamine Oxidase (DAO) | Histamine | Imidazole-4-acetaldehyde | Histamine Metabolism |

| Aldehyde Dehydrogenase (ALDH), mitochondrial | Imidazole-4-acetaldehyde | This compound | Histamine Metabolism |

Derivation from Histamine Metabolism

Catabolic Routes and Intermediates

The breakdown of this compound and other imidazole (B134444) derivatives is essential for preventing their accumulation and for recycling their components.

Microorganisms play a significant role in the degradation of imidazole compounds. asm.orgasm.orgnih.govnih.govsemanticscholar.org The microbial degradation pathways for imidazole derivatives often share similarities with the catabolism of histidine. innovareacademics.in Various bacteria, such as those from the genus Pseudomonas, are capable of utilizing imidazole as a source of carbon and nitrogen. asm.org The breakdown of the imidazole ring is a key step in these pathways. asm.org

During the microbial degradation of imidazole, several key intermediates have been identified. asm.orgasm.orgnih.govnih.govsemanticscholar.org One of the primary intermediates is 4(5)-imidazolone. asm.orgasm.orgnih.govnih.govsemanticscholar.org This compound is formed through the action of enzymes like aminoimidazolase, which hydrolyzes 4-aminoimidazole (B130580) to imidazol-4-one and ammonia. genome.jpqmul.ac.uk Subsequently, imidazol-4-one can be non-enzymatically converted to another intermediate, formiminoglycine. genome.jpqmul.ac.uk Glycine has also been suggested as a potential intermediate in this degradation pathway. asm.orgasm.orgnih.gov These intermediates are crucial for the complete breakdown of the imidazole ring structure. asm.org

Table 2: Intermediates in the Microbial Degradation of Imidazole

| Intermediate | Preceding Compound | Subsequent Compound/Product |

|---|---|---|

| 4(5)-Imidazolone | Imidazole | Formiminoglycine |

| Formiminoglycine | 4(5)-Imidazolone | Further degradation products (e.g., Glycine) |

Microbial Degradation Pathways of Imidazole Derivatives

Enzymatic Systems Governing this compound Metabolism

The metabolism of this compound is controlled by specific enzymatic systems that channel it into broader metabolic pathways, such as histidine metabolism. These enzymes exhibit distinct activities, substrate requirements, and form specific products.

Imidazoleacetate—Phosphoribosyldiphosphate Ligase Activity

An important enzyme in the metabolism of this compound is Imidazoleacetate—phosphoribosyldiphosphate ligase (EC 6.3.4.8). wikipedia.org This enzyme belongs to the ligase family, which are enzymes that catalyze the joining of two molecules. wikipedia.orgjax.org Specifically, it forms carbon-nitrogen bonds. wikipedia.orgjax.org The systematic name for this enzyme is imidazoleacetate:5-phosphoribosyl-diphosphate ligase (ADP- and diphosphate-forming). wikipedia.orgqmul.ac.uk It is also referred to as 5-phosphoribosylimidazoleacetate synthetase. wikipedia.orggenome.jp This enzyme plays a role in histidine metabolism. wikipedia.orgturkupetcentre.net In humans, it is responsible for the inactivation of imidazole-4-acetic acid, a metabolite derived from the peripheral breakdown of histamine. turkupetcentre.net

The enzymatic reaction catalyzed by Imidazoleacetate—phosphoribosyldiphosphate ligase is highly specific. It utilizes three substrates: ATP, imidazole-4-acetate, and 5-phosphoribosyl diphosphate (B83284). wikipedia.orggenome.jp The reaction results in the formation of four products: ADP, phosphate, 1-(5-phosphoribosyl)imidazole-4-acetate, and diphosphate. wikipedia.orgqmul.ac.ukgenome.jptamu.edu

Table 1: Substrates and Products of Imidazoleacetate—Phosphoribosyldiphosphate Ligase

| Category | Compound Name |

|---|---|

| Substrates | ATP |

| Imidazole-4-acetate | |

| 5-Phosphoribosyl diphosphate | |

| Products | ADP |

| Phosphate | |

| 1-(5-Phosphoribosyl)imidazole-4-acetate | |

| Diphosphate |

Data sourced from multiple references. wikipedia.orgqmul.ac.ukgenome.jp

2-(Imidazol-4-yl)acetyl-CoA Synthetase (ICSTk) in Histidine Catabolism

A novel enzyme, 2-(imidazol-4-yl)acetyl-CoA synthetase (ICSTk), has been identified as a key player in the catabolism of histidine in the hyperthermophilic archaeon Thermococcus kodakarensis. nih.govnih.gov This enzyme is one of five nucleoside diphosphate (NDP)-forming acyl-CoA synthetases found in most Thermococcus and Pyrococcus species. nih.govnih.gov ICSTk exhibits strict substrate specificity, showing significant activity only towards 2-(imidazol-4-yl)acetate, which is a metabolite of histidine degradation. nih.govnih.govasm.org The enzyme has an α2β2 subunit structure. nih.govnih.gov The presence and activity of ICSTk strongly suggest its exclusive role in histidine metabolism in these organisms. nih.govasm.org

Kinetic analysis of the purified ICSTk protein from T. kodakarensis has provided insight into its catalytic efficiency. The enzyme's activity was measured in the presence of its specific substrates.

Table 2: Kinetic Parameters for ICSTk from Thermococcus kodakarensis

| Substrate | Parameter | Value |

|---|---|---|

| 2-(imidazol-4-yl)acetate | kcat/Ks1 | 69.7 s⁻¹ mM⁻¹ |

This value indicates a high catalytic efficiency, comparable to other previously characterized acyl-CoA synthetase enzymes. asm.org Kinetic analyses were performed in the presence of 1 mM ATP and 1.5 mM CoA. asm.org

The catalytic efficiency (kcat/Ks1) of ICSTk with 2-(imidazol-4-yl)acetate was found to be 69.7 s⁻¹ mM⁻¹. asm.org This value is notably higher than that observed for succinyl-CoA synthetase (SCS_Tk) with its substrate succinate (B1194679) (10 s⁻¹ mM⁻¹), indicating that ICSTk is a highly efficient enzyme. asm.org

Studies in the prokaryotic model Thermococcus kodakarensis have demonstrated that the activity of ICSTk is influenced by the availability of its metabolic precursor. When histidine was added to the culture medium, researchers observed an increase in the intracellular activity of the ADP-forming 2-(imidazol-4-yl)acetyl-CoA synthetase. nih.govnih.gov Concurrently, 2-(imidazol-4-yl)acetate was detected in the culture medium. nih.govnih.gov These findings suggest that the presence of exogenous histidine induces the enzymatic machinery required for its catabolism, including the activity of ICSTk. nih.gov

Kinetic Characterization of ICSTk

Comparative Biochemical Studies Across Organisms

The metabolic pathways involving this compound show variations across different domains of life. In hyperthermophilic archaea like T. kodakarensis, the catabolism of several amino acids, including histidine, proceeds via 2-oxoacids which are then converted to acyl-CoA thioesters by a family of NDP-forming acyl-CoA synthetases. nih.govnih.gov This family includes five distinct enzymes in T. kodakarensis. nih.govasm.org

A comparative examination of these enzymes reveals significant differences in substrate specificity. For instance, while ICSTk is highly specific for 2-(imidazol-4-yl)acetate, another member of the family, ACS IIITk, accommodates a wide range of acidic substrates generated from the metabolism of amino acids like alanine, valine, leucine, and others. nih.govnih.gov This highlights a diversification of function within this enzyme family, with ICSTk adapted for a specialized role in histidine catabolism. asm.org

In contrast, in mammals, this compound (also known as imidazole-4-acetic acid) is primarily a product of peripheral histamine metabolism, formed from imidazole-4-acetaldehyde by an aldehyde dehydrogenase. turkupetcentre.net Its subsequent metabolism involves inactivation by the Imidazoleacetate—phosphoribosyldiphosphate ligase, which converts it to 1-(5-phosphoribosyl)imidazole-4-acetate, linking it to the histidine metabolism pathway. wikipedia.orgturkupetcentre.net This comparison underscores different metabolic strategies: archaea utilize it as an intermediate for energy generation via an acyl-CoA synthetase, while in mammals, it is a metabolic end-product that is inactivated and integrated into a different part of the histidine pathway.

Table 3: List of Mentioned Compounds

| Compound Name |

|---|

| 1-(5-phosphoribosyl)imidazole-4-acetate |

| 2-(Imidazol-4-yl)acetate |

| 2-(imidazol-4-yl)acetyl-CoA |

| 2-oxo acid |

| Acyl-CoA |

| ADP |

| Alanine |

| ATP |

| Diphosphate |

| Histamine |

| Histidine |

| Imidazole-4-acetaldehyde |

| Imidazole-4-acetate |

| Leucine |

| Phosphate |

| Pyridoxal 5′-phosphate |

| Succinate |

| Succinyl-CoA |

Presence in Prokaryotic Metabolic Networks

In prokaryotes, this compound is primarily known as a product of histidine and histamine degradation. The ability to catabolize histidine is widespread among bacteria and serves as a source of carbon, nitrogen, and energy. mdpi.comnih.gov While several pathways exist for histidine degradation in bacteria, the formation of this compound is a key feature in some. nih.govresearchgate.net

One well-characterized example is found in Pseudomonas putida, where the degradation of histamine leads to the formation of 4-imidazoleacetic acid (ImAA). nih.gov This pathway involves a series of enzymes encoded by the hin gene clusters. The initial steps are catalyzed by the enzymes HinA, HinB, HinC, and HinD, which are responsible for the transport and oxidative deamination of histamine to yield ImAA. nih.gov

The degradation of histidine in prokaryotes can follow various routes, but the pathway leading to this compound typically involves the deamination of histamine, which itself is a decarboxylation product of histidine. nih.govresearchgate.net

Table 1: Prokaryotic Enzymes in this compound Biosynthesis

| Enzyme/Protein Complex | Organism/System | Function | Reference(s) |

| HinA, HinB, HinC, HinD | Pseudomonas putida | Transport and oxidative deamination of histamine to 4-imidazoleacetic acid. | nih.gov |

| Histidine Decarboxylase | Gut Microbiota | Converts histidine to histamine, the precursor of this compound. | nih.gov |

| Amine Oxidase/Dehydrogenase | Various Bacteria | Oxidizes histamine to imidazole acetaldehyde, an intermediate in this compound formation. | nih.gov |

Occurrence in Eukaryotic Systems

In eukaryotic organisms, particularly mammals, this compound is a well-established metabolite of histamine. researchgate.netnih.gov Histamine itself is synthesized from the amino acid L-histidine through the action of the enzyme L-histidine decarboxylase. researchgate.netbiocrates.com The breakdown of histamine occurs via two primary pathways, one of which leads to the formation of this compound. researchgate.netnih.gov

This oxidative pathway is initiated by the enzyme diamine oxidase (DAO), also known as histaminase. wikipedia.orgnih.gov DAO catalyzes the oxidative deamination of histamine to form the intermediate, imidazole-4-acetaldehyde. wikipedia.orgyoutube.com This enzyme is found in various tissues, with high expression in the small intestine, ascending colon, placenta, and kidneys, where it plays a crucial role in degrading extracellular histamine, including that from dietary sources. nih.govnih.gov

The resulting imidazole-4-acetaldehyde is then further oxidized to this compound (also referred to as imidazoleacetic acid) by the enzyme aldehyde dehydrogenase (ALDH), which requires NAD+ as a cofactor. mdpi.comyoutube.com In the brain, while the primary route for histamine metabolism is methylation, the oxidative pathway to this compound also occurs. nih.gov The formation of this compound in the brain is significant as it can act as a GABA-A receptor agonist.

Table 2: Eukaryotic Enzymes in the Biosynthesis of this compound from Histamine

| Enzyme | EC Number | Function | Cellular/Tissue Location | Reference(s) |

| Diamine Oxidase (DAO) | EC 1.4.3.22 | Oxidizes histamine to imidazole-4-acetaldehyde. | Small intestine, colon, placenta, kidneys, eosinophils. | researchgate.netnih.govwikipedia.orgnih.gov |

| Aldehyde Dehydrogenase (ALDH) | EC 1.2.1.3 | Oxidizes imidazole-4-acetaldehyde to this compound. | Widespread, including brain and liver. | mdpi.comyoutube.comfrontiersin.org |

This metabolic route is a key part of histamine detoxification and regulation in mammals. frontiersin.org

Molecular and Cellular Mechanisms of Action

Ligand-Target Interactions

The imidazole (B134444) scaffold is a key structural feature that allows these compounds to interact with various biological targets. This interaction can occur through specific binding to enzyme active sites, functioning as an agonist at receptors, or coordinating with metal ions.

Binding to Specific Enzyme Active Sites

Derivatives of imidazole have been shown to act as enzyme inhibitors by binding to their active sites. For instance, certain imidazole derivatives can inhibit kinases, such as the fibroblast growth factor receptor (FGFR), which are involved in cell proliferation. Another significant class of enzymes targeted by these compounds is histone deacetylases (HDACs). Research has shown that specific imidazole-based derivatives can bind tightly to the active sites of HDAC isoforms. researchgate.net One such derivative, ethyl (2,5-diphenyl-1H-imidazole-4-yl)acetate, was found to bind effectively to the receptor regions of HDAC enzymes. researchgate.net

Receptor Agonist Activity (e.g., Gamma-Aminobutyric Acid C Receptors)

Imidazole-4-acetic acid (IAA), a closely related compound, is recognized as a partial agonist at both Gamma-Aminobutyric Acid (GABA) A and GABA C receptors. researchgate.netnih.govacs.org Further research into substituted analogues of IAA has revealed more specific and potent activities. While many of these analogues show no significant activity at GABA A receptors, several demonstrate full agonist activity at ρ1 GABA C receptors. researchgate.netnih.govacs.org The interaction of these ligands with the receptor is precise, with specific amino acid residues determining their selectivity. researchgate.netnih.gov For example, 4-Imidazoleacetic acid hydrochloride is noted as a potent modulator of GABA receptors, influencing neuronal excitability through specific electrostatic interactions and hydrogen bonding that enhance receptor affinity. scbt.com

| Compound/Analogue | Receptor Target | Activity | EC50 (μM) |

| Imidazole-4-acetic acid (IAA) | GABA A, GABA C | Partial Agonist | Not specified |

| 5-Me-IAA | ρ1 GABA C | Full Agonist | 22-420 |

| 5-Ph-IAA | ρ1 GABA C | Full Agonist | 22-420 |

| 5-p-Me-Ph-IAA | ρ1 GABA C | Full Agonist | 22-420 |

| 5-p-F-Ph-IAA | ρ1 GABA C | Full Agonist | 22-420 |

Coordination with Metal Ions in Catalytic Research Systems

The imidazole ring is a fundamental feature that facilitates the coordination of metal ions, a property that is leveraged in catalysis. In biological systems, the imidazole moiety of the amino acid histidine is a common site for metal ion binding within proteins. uzh.ch This ability to coordinate with metal ions is also explored in synthetic catalytic systems. For example, imidazole-activated 5'-monophosphate ribonucleotides are used in nonenzymatic RNA primer extension, a process that requires catalytic divalent metal ions like Mg2+. nih.gov The construction of metal-organic frameworks often utilizes imidazole-containing ligands to create complex structures with metal salts, demonstrating the versatility of the imidazole group in coordination chemistry. researchgate.netsolubilityofthings.com

Modulation of Biochemical Pathways

Beyond direct ligand-target interactions, Imidazol-4-ylacetate derivatives can modulate complex biochemical pathways, particularly those involved in epigenetic regulation and cellular stress responses.

Inhibition of Epigenetic Enzymes (e.g., Sirtuins, Histone Deacetylases)

Imidazole derivatives are prominent in the study of epigenetic modulation, functioning as regulators of enzymes like sirtuins and histone deacetylases (HDACs). colab.wsnih.gov These derivatives can act as either inhibitors or activators of sirtuins, which are Class III HDACs. nih.gov

Notably, the derivative Ethyl 2-[5-(4-chlorophenyl)-2-methyl-1-H-Imidazole-4-yl) acetate (B1210297) has been identified as a potent inhibitor of nuclear sirtuins, with a particular effect on SIRT6. researchgate.netnih.govresearchgate.netfrontiersin.orgresearchgate.net Studies have demonstrated that this compound downregulates the gene and protein expression of SIRT6 in non-small cell lung cancer (NSCLC) cell lines. frontiersin.org

In addition to sirtuins, imidazole derivatives have been shown to inhibit classic HDAC enzymes. researchgate.netnih.gov The compound ethyl (2,5-diphenyl-1H-imidazole-4-yl)acetate, for example, inhibits highly expressed HDAC enzymes in lung cancer cells, leading to chromatin remodeling. researchgate.net

Impact on Oxidative Stress Signaling Pathways (e.g., Nrf2/Keap1) in Cellular Models

The inhibition of SIRT6 by imidazole derivatives has downstream effects on crucial signaling pathways that regulate oxidative stress, such as the Nrf2/Keap1 pathway. researchgate.netdntb.gov.uanih.gov The Nrf2/Keap1 pathway is a primary regulator of redox homeostasis. frontiersin.orgdntb.gov.ua

Influence on Cell Cycle Regulation in Research Models

Direct studies detailing the influence of this compound on cell cycle regulation are not prominent in the available research. However, investigations into structurally related imidazole derivatives provide insight into the potential activities of this class of compounds.

Research has shown that sirtuins, a class of enzymes, can act as regulators of cell cycle progression, DNA repair, and apoptosis. nih.gov The inhibition of certain sirtuins is a therapeutic strategy being explored for cancer. nih.gov For instance, silencing Sirtuin 6 (SIRT6) has been shown to induce cell cycle arrest and apoptosis in non-small cell lung cancer (NSCLC) cell lines. nih.govresearchgate.net

A specific derivative, Ethyl 2-[5-(4-chlorophenyl)-2-methyl-1-H-Imidazole-4-yl) acetate, has been studied for its biological effects. nih.govfrontiersin.org In research on NSCLC cell lines (A549 and NCI-H460), this imidazole derivative was found to inhibit SIRT6. nih.govdntb.gov.uanih.gov This inhibition was associated with the induction of apoptosis and cell cycle arrest, highlighting a mechanism by which certain imidazole-based compounds can impact cell proliferation. nih.govresearchgate.netfrontiersin.org Studies on other imidazole derivatives have also noted the ability to cause cell cycle arrest at the G2/M phase in cancer cells, preventing their division.

Effects on Cellular Metabolism (e.g., Glucose and Lipid Metabolism via Sirtuins)

The direct effects of this compound on glucose and lipid metabolism have not been extensively characterized. However, the known ability of imidazole derivatives to modulate sirtuins provides a potential mechanism for such effects. Sirtuins are a family of NAD+-dependent deacetylases that are crucial regulators of cellular metabolism and homeostasis. researchgate.netfrontiersin.org

Imidazole derivatives can function as either activators or inhibitors of sirtuins, and by doing so, can alter gene expression patterns and cellular functions, including key metabolic pathways. frontiersin.org Sirtuins, particularly SIRT1, SIRT2, and SIRT6, play significant roles in glucose and lipid metabolism. frontiersin.org

Research focused on the derivative Ethyl 2-[5-(4-chlorophenyl)-2-methyl-1-H-Imidazole-4-yl) acetate has demonstrated its potential as an inhibitor of Class III histone deacetylases (sirtuins). frontiersin.org In-silico and in-vitro analyses showed this compound has a strong inhibitory effect on nuclear sirtuins, particularly SIRT1 and SIRT6, and the cytosolic sirtuin SIRT2 in non-small cell lung cancer cell lines. frontiersin.org By inhibiting these key metabolic regulators, such compounds can indirectly influence glucose and lipid metabolism. For example, SIRT6 inhibition by this derivative was shown to disrupt Nrf2/Keap1 signaling, leading to increased oxidative stress, which is intrinsically linked to cellular metabolic states. nih.govdntb.gov.uanih.gov

Catalytic Properties in Non-Biological Systems

Role as a Catalyst in Hydrolysis Reactions

The this compound ion has been investigated as a catalyst in the hydrolysis of aryl acetates. rsc.orgrsc.org In these studies, its catalytic activity was compared with that of imidazole. Kinetic experiments measuring the rate of hydrolysis of p-tolyl acetate were conducted in buffers containing imidazol-4-ylacetic acid and imidazole at various pH values. rsc.org It was observed that as the pH increases, leading to a higher concentration of the this compound ion, the relative catalytic activity of the buffer diminishes compared to an imidazole buffer. rsc.org This was an unexpected finding, given that the this compound ion is a stronger base than imidazole. rsc.org

Interactive Table: Catalytic Rate Data You can filter and sort the data in this table.

| Catalyst Buffer | Substrate | pH | Observation | Reference |

|---|---|---|---|---|

| Imidazol-4-ylacetic acid | p-tolyl acetate | Varied | Catalytic activity increases with buffer concentration. | rsc.org |

| Imidazole | p-tolyl acetate | Varied | Catalytic activity increases with buffer concentration. | rsc.org |

| Imidazol-4-ylacetic acid | p-tolyl acetate | Increasing pH | Relative catalytic activity diminishes compared to imidazole. | rsc.org |

Investigations into Nucleophilic and Bifunctional Catalysis Mechanisms

The mechanism of catalysis by this compound in ester hydrolysis has been a subject of specific investigation. rsc.org Research on the imidazole-catalyzed hydrolysis of aryl acetates with both good and poor leaving groups provided direct evidence for a nucleophilic catalysis mechanism. rsc.orgrsc.org This pathway involves the formation of an N-acetylimidazole intermediate. rsc.org

A key question was whether the this compound ion could act as a bifunctional catalyst, where one part of the molecule acts as a nucleophile while another part assists in proton transfer. rsc.org Such a mechanism was proposed to be advantageous, particularly for the hydrolysis of esters with poor leaving groups like p-tolyl acetate. rsc.org However, experimental investigations found no evidence to support bifunctional catalysis by the this compound ion in this reaction. rsc.orgrsc.org The observed decrease in relative catalytic activity at higher pH (and thus higher concentrations of the this compound ion) further argues against a viable bifunctional catalytic process in this system. rsc.org The reaction is therefore understood to proceed via nucleophilic catalysis. rsc.org

Enzymatic Interactions and Regulatory Research

Mechanistic Enzymology

Understanding the precise molecular mechanisms of enzyme catalysis and inhibition is fundamental to enzymology. For Imidazol-4-ylacetate, such studies have provided detailed insights into its interactions with specific enzymes.

Kinetic analysis provides quantitative measures of the affinity between an enzyme and its substrate (Km) and the catalytic efficiency of the enzyme (kcat/Km). Detailed kinetic studies have been performed on 2-(imidazol-4-yl)acetyl-CoA synthetase (ICSTk) from T. kodakarensis, elucidating its interaction with this compound. nih.gov

The enzyme demonstrates a catalytic efficiency (kcat/Ks1) with 2-(imidazol-4-yl)acetate of 69.7 s−1 mM−1, a value comparable to other well-characterized acyl-CoA synthetases, indicating it is an effective catalyst for this specific substrate. nih.gov The Michaelis-Menten constant (Km) for its substrates provides insight into the concentrations at which the enzyme is effective.

Table 3: Kinetic Parameters of ICSTk for its Substrates Kinetic analyses were performed on the purified recombinant enzyme at 55°C. nih.gov

| Substrate | Km (μM) | kcat (s-1) | kcat/Km (s-1 mM-1) |

|---|---|---|---|

| 2-(imidazol-4-yl)acetate | 25.1 | 1.75 | 69.7 |

| ATP | 17.5 | 1.94 | 111 |

| CoA | 62.5 | 2.19 | 35.0 |

In a different context, the this compound ion itself has been studied for its catalytic properties in the hydrolysis of aryl acetates. rsc.orgrsc.org These experiments measured the rate of hydrolysis of p-tolyl acetate (B1210297) in the presence of imidazol-4-ylacetic acid buffers. The study sought to determine if the molecule could act as a bifunctional catalyst, using both its acidic and basic moieties simultaneously. However, the results showed no evidence for such a mechanism, as the catalytic activity diminished with increasing pH, where the concentration of the potentially bifunctional this compound ion was higher. rsc.org

Identifying the specific amino acid residues within an enzyme or receptor that are crucial for binding a ligand like this compound is a primary goal of mechanistic studies. Research on analogues of Imidazole-4-acetic acid (IAA) has successfully pinpointed key residues in GABA receptors that determine ligand selectivity. researchgate.net

Ligand-protein docking studies on 5-substituted IAA analogues identified Threonine 129 (Thr129) in the α1 subunit of GABAA receptors and the corresponding Serine 168 (Ser168) residue in the ρ1 subunit of GABAC receptors as critical determinants of selectivity. researchgate.net This hypothesis was strongly supported by site-directed mutagenesis experiments. When Ser168 in the ρ1 receptor was mutated to a threonine (ρ1Ser168Thr), the agonist potencies of GABA and IAA analogues decreased, confirming the importance of the serine residue for high-potency agonism at this receptor. researchgate.net This suggests that the hydroxyl group of Ser168 is a key interaction point for these ligands within the GABAC binding pocket. researchgate.net The difference between a serine (in GABAC) and a threonine (in GABAA) at this position helps explain why these IAA analogues are selective for the GABAC receptor. researchgate.net

Kinetic Analyses of Enzyme-Substrate Interactions

Role in Epigenetic Regulation Research

The study of this compound and its derivatives has become an area of interest in the field of epigenetic regulation. These compounds are investigated for their potential to interact with and modulate the activity of key enzymes involved in chromatin remodeling, thereby influencing gene expression. The imidazole (B134444) ring system is a common structural motif in the development of novel drug candidates, and its derivatives are explored for their ability to act as regulators of epigenetic enzymes. nih.gov

Modulation of Histone Deacetylase (HDAC) Activity

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from lysine (B10760008) residues on histone proteins. This action leads to a more condensed chromatin structure, which is typically associated with transcriptional repression. Aberrant HDAC activity has been implicated in various diseases, including cancer, making them a significant target for therapeutic intervention. researchgate.net

Research has shown that heterocyclic imidazole derivatives can interact with and inhibit the activity of classical HDAC enzymes. researchgate.netpreprints.org For instance, certain imidazole-based derivatives have been designed to target the zinc-binding group within the active site of HDAC enzymes. researchgate.net One study focused on the design of fourteen imidazole-based derivatives, with ethyl (2,5-diphenyl-1H-imidazole-4-yl)acetate (C3) showing a high binding score to HDAC isoforms in docking experiments. researchgate.net This suggests that the imidazole acetate scaffold can serve as a basis for developing inhibitors of classical HDACs.

Sirtuin (Class III HDAC) Deacetylase Activity Modulation

Sirtuins, also known as Class III HDACs, are a distinct family of seven (SIRT1-7) NAD+-dependent deacetylases. nih.govpreprints.orgresearchgate.net Unlike classical HDACs that require a zinc ion for their catalytic activity, sirtuins utilize nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) as a cofactor, linking their function to the cell's metabolic state. nih.govpreprints.orgresearchgate.net Sirtuins are involved in a wide range of cellular processes, including gene silencing, DNA repair, and metabolic regulation. nih.govresearchgate.net

Imidazole derivatives have been identified as potential modulators of sirtuin activity, capable of acting as either inhibitors or activators. nih.gov Research has specifically highlighted the inhibitory effects of a derivative of this compound, Ethyl 2-[5-(4-chlorophenyl)-2-methyl-1-H-Imidazole-4-yl) acetate, on sirtuin activity. nih.govresearchgate.netnih.gov In-silico and in-vitro studies have demonstrated that this compound possesses a strong inhibitory effect on nuclear sirtuins in non-small cell lung cancer (NSCLC) cell lines. nih.govresearchgate.netcolab.ws

Gene and protein expression analyses in NSCLC cell lines (A549 and NCI-H460) treated with Ethyl 2-[5-(4-chlorophenyl)-2-methyl-1-H-Imidazole-4-yl) acetate revealed a significant downregulation of several sirtuin members. nih.gov The most prominent decrease in expression was observed for SIRT1, SIRT2, and SIRT6, followed by SIRT3, SIRT5, and SIRT4. nih.gov The expression of SIRT7 was also decreased, although not to a statistically significant degree. nih.gov Further investigation has particularly focused on the potent inhibition of SIRT6 by this imidazole derivative. researchgate.netnih.govdntb.gov.ua

Table 1: Effect of Ethyl 2-[5-(4-chlorophenyl)-2-methyl-1-H-Imidazole-4-yl) acetate on Sirtuin Gene Expression in NSCLC Cell Lines

| Sirtuin Isoform | Observed Effect on Gene Expression | Reference |

|---|---|---|

| SIRT1 | Prominently decreased | nih.gov |

| SIRT2 | Prominently decreased | nih.gov |

| SIRT3 | Decreased | nih.gov |

| SIRT4 | Decreased | nih.gov |

| SIRT5 | Decreased | nih.gov |

| SIRT6 | Prominently decreased | nih.govresearchgate.net |

| SIRT7 | Non-significantly decreased | nih.gov |

The enzymatic activity of sirtuins is fundamentally dependent on the presence of NAD+ as a cofactor. nih.govpreprints.orgresearchgate.netpreprints.org This distinguishes them from classical HDACs (Classes I, II, and IV) which are zinc-dependent. nih.govresearchgate.net The reliance of sirtuins on NAD+ links their deacetylase activity directly to the energy status of the cell, making them crucial regulators of cellular homeostasis. preprints.orgresearchgate.net

Studies investigating the modulation of sirtuins by imidazole derivatives, such as Ethyl 2-[5-(4-chlorophenyl)-2-methyl-1-H-Imidazole-4-yl) acetate, are conducted in the context of this NAD+-dependent mechanism. nih.govpreprints.orgresearchgate.netresearchgate.net The inhibitory action of such compounds often involves interference with the sirtuin's ability to utilize NAD+, thereby blocking the deacetylation of their protein targets. preprints.org The development of sirtuin modulators, including those based on the imidazole scaffold, requires consideration of their interaction with the NAD+-binding pocket of the target sirtuin isoform to achieve specificity and efficacy. preprints.org

Analytical Methodologies for Imidazol 4 Ylacetate in Research Settings

Chromatographic Separation Techniques

Chromatography is a cornerstone for the analysis of Imidazol-4-ylacetate, allowing for its separation from complex mixtures prior to detection. Both liquid and gas chromatography, often coupled with mass spectrometry, are utilized.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands out as a highly sensitive and selective method for quantifying this compound and related imidazole (B134444) compounds. nih.gov This technique combines the powerful separation capabilities of high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) with the precise mass detection of tandem mass spectrometry. nih.govwiley.com The approach is particularly effective for analyzing complex biological samples, such as urine or plasma, and environmental samples like atmospheric particles. wiley.comresearchgate.netnih.gov

Method development often focuses on optimizing chromatographic conditions to achieve clear separation from isomers, such as imidazol-5-ylacetic acid, and other interfering substances. wiley.comnih.gov For instance, reversed-phase columns, like C18 or specialized columns such as the Acquity HSS T3, are frequently used. researchgate.net Mobile phases typically consist of an aqueous component (e.g., water with 0.1% formic acid) and an organic solvent like methanol (B129727) or acetonitrile, run in a gradient elution mode. wiley.com The use of formic acid helps to protonate the analyte, improving its ionization for mass spectrometry detection. wiley.com

Quantification is often achieved using an external calibration curve with standards of known concentrations or through the stable isotope dilution method, which provides high accuracy by correcting for matrix effects and variations in instrument response. nih.govwiley.com The high resolution and accuracy of instruments like the Orbitrap mass spectrometer enable low limits of detection (LOD) and quantification (LOQ), often in the nanomolar (nM) range. wiley.comresearchgate.net

Table 1: Examples of LC-MS/MS Parameters for Imidazole Compound Analysis This table is interactive. Click on headers to sort.

| Parameter | Method 1 (Atmospheric Imidazoles) wiley.comresearchgate.net | Method 2 (Imidazole Dipeptides) nih.gov | Method 3 (1-methyl-4-imidazoleacetic acid) nih.gov |

|---|---|---|---|

| Chromatography System | UHPLC | UHPLC (Nexera X2) | HPLC |

| Column | Acquity HSS T3 | Intrada Amino Acid (3.0 × 100 mm) | Not Specified |

| Mobile Phase A | Water + 0.1% Formic Acid | Acetonitrile + 0.1% Formic Acid | 0.5 mM Tridecafluoroheptanoic Acid (Ion-Pairing) |

| Mobile Phase B | Methanol + 0.1% Formic Acid | 100 mM Ammonium (B1175870) Formate | Not Specified |

| Flow Rate | 0.4 mL/min | 0.6 mL/min | Not Specified |

| Detection | Orbitrap Mass Spectrometer (HESI) | Triple Quadrupole MS (LCMS 8060, ESI) | Electrospray Mass Spectrometry (ESI-MS) |

| Quantification | External Calibration | Stable Isotope Dilution | Not Specified |

| LOD/LOQ | LOD: 1-25 nM; LOQ: 1-50 nM | Not Specified | Linear Range: 22-1,111 ng/mL |

Due to the polar nature and sometimes low ionization efficiency of small molecules like this compound, chemical derivatization is a key strategy to enhance their detection by LC-MS/MS. ddtjournal.com Derivatization involves reacting the target analyte with a reagent to form a derivative that has improved chromatographic properties and is more readily ionized, leading to greater sensitivity. ddtjournal.commdpi.com

A notable example is the development of chiral derivatization reagents based on an imidazolidinone structure. mdpi.comresearchgate.net One such reagent, succinimidyl 2-(3-((benzyloxy)carbonyl)-1-methyl-5-oxoimidazolidin-4-yl) acetate (B1210297), known as (R)-CIMa-OSu, reacts with the primary or secondary amine groups present in imidazole dipeptides and related amino acids. mdpi.comnih.gov This derivatization not only improves detection sensitivity but also allows for the chiral separation of D- and L-amino acids. researchgate.net Another reagent, benzyl (B1604629) 5-(2-aminoethyl)-3-methyl-4-oxoimidazolidine-1-carboxylate (CIM-C2-NH2), has been synthesized to react with carboxyl groups, which would be applicable to this compound. nih.gov These reagents are designed to introduce a readily ionizable moiety, such as a benzyl group, which can be easily detected in the mass spectrometer. nih.gov The derivatization reaction is typically straightforward, occurring at room temperature, after which the sample can be directly injected into the LC-MS/MS system. mdpi.com

Table 2: Derivatization Reagents for LC-MS/MS Analysis This table is interactive. Click on headers to sort.

| Reagent Name | Abbreviation | Target Functional Group | Application Example | Reference |

|---|---|---|---|---|

| Succinimidyl 2-(3-((benzyloxy)carbonyl)-1-methyl-5-oxoimidazolidin-4-yl) acetate | (R)-CIMa-OSu | Amino Group | Simultaneous quantification of carnosine and anserine (B1665513) in seafood. mdpi.comnih.gov | mdpi.comnih.gov |

| Benzyl 5-(2-aminoethyl)-3-methyl-4-oxoimidazolidine-1-carboxylate | CIM-C2-NH2 | Carboxyl Group | Analysis of chiral and non-chiral organic acids in wine. nih.gov | nih.gov |

Gas chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), is a powerful technique for metabolic profiling and can be used to analyze this compound. uu.nlplos.org GC offers high chromatographic resolution, and extensive, standardized mass spectral libraries are available for metabolite identification. pomics.com However, the application of GC to polar and non-volatile compounds like this compound requires a chemical derivatization step to increase their volatility and thermal stability. mdpi.com

A common derivatization procedure involves a two-step process of oximation followed by silylation. For instance, metabolites are first treated with methoxyamine hydrochloride to protect carbonyl groups, followed by a silylating agent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA). plos.org For imidazole-like compounds specifically, derivatization with reagents such as isobutyl chloroformate has also been successfully employed. mdpi.comgdut.edu.cn

Once derivatized, the sample is injected into the GC-MS system. The compounds are separated on a capillary column (e.g., coated with Carbowax 20M) and subsequently identified and quantified by the mass spectrometer. researchgate.net GC-MS has been used to identify various imidazole derivatives in complex samples, including cigarette smoke and biological fluids for forensic analysis. researchgate.netnih.gov In metabolic profiling studies, GC-MS provides a comprehensive overview of central carbon metabolism, and this compound has been identified as a metabolite in such analyses. uu.nlplos.org

Table 3: GC-MS Analysis Parameters for Imidazole-Related Compounds This table is interactive. Click on headers to sort.

| Parameter | Method 1 (Atmospheric Imidazoles) gdut.edu.cn | Method 2 (Cigarette Smoke) researchgate.net | Method 3 (Metabolic Profiling) plos.org |

|---|---|---|---|

| Derivatization Reagent(s) | Isobutyl chloroformate, Pyridine (B92270), Ethanol (B145695) | Not specified, but derivatization is typical | Methoxyamine hydrochloride followed by MTBSTFA |

| Column | Not specified | Fused-silica capillary column with Carbowax 20M | Not specified |

| Detection | Mass Spectrometry (MS) | Mass Spectrometry (MS) | Mass Spectrometry (MS) |

| Application | Detection of 7 imidazole-like compounds | Identification of ten alkylated imidazoles | Profiling of energy metabolites |

Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS) for Quantification

Spectroscopic Characterization Methods

Spectroscopic methods are indispensable for the structural elucidation of this compound. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide detailed information about the molecular structure and functional groups of the compound.

NMR spectroscopy is a primary tool for confirming the chemical structure of this compound. Both proton (¹H) and carbon-13 (¹³C) NMR provide unique fingerprints of the molecule.

In ¹H NMR spectra of the parent compound, imidazoleacetic acid, characteristic signals for the protons on the imidazole ring appear in the downfield region. hmdb.cahmdb.ca The proton at the C2 position typically appears as a singlet, while the protons at the C4 (or C5) position also produce distinct signals. The methylene (B1212753) protons (-CH₂-) of the acetate group typically appear as a singlet further upfield. ajgreenchem.com

In ¹³C NMR spectra, distinct signals are observed for each carbon atom in the molecule. The carbonyl carbon of the acetate group is the most deshielded, appearing far downfield. The carbons of the imidazole ring (C2, C4, C5) have characteristic chemical shifts, and the methylene carbon (-CH₂-) appears in the aliphatic region of the spectrum. ajgreenchem.com Data for closely related structures, such as imidazol-1-yl-acetic acid, show these characteristic patterns. ajgreenchem.com

Table 4: Representative NMR Chemical Shifts (δ) for Imidazole Acetic Acid Derivatives This table is interactive. Click on headers to sort.

| Nucleus | Compound / Solvent | Chemical Shift (ppm) and Multiplicity | Reference |

|---|---|---|---|

| ¹H NMR | Imidazoleacetic acid / H₂O | 8.44 (s, 1H), 7.21 (s, 1H), 3.84 (s, 2H) | hmdb.cahmdb.ca |

| ¹H NMR | Imidazol-1-yl-acetic acid hydrochloride / DMSO-d₆ | 7.64 (s, 1H), 7.12 (s, 1H), 6.88 (s, 1H), 4.76 (s, 2H) | ajgreenchem.com |

| ¹³C NMR | Imidazol-1-yl-acetic acid hydrochloride / DMSO-d₆ | 172.41 (C=O), 135.26, 122.82, 119.18 (Imidazole C), 51.61 (-CH₂) | ajgreenchem.com |

| ¹³C NMR | Imidazoleacetic acid / D₂O (Predicted) | 178.11, 135.43, 132.06, 119.06, 31.74 | hmdb.cahmdb.ca |

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

The IR spectrum of this compound and its derivatives shows several characteristic absorption bands. A strong, broad absorption band is typically observed for the O-H stretch of the carboxylic acid group. The C=O (carbonyl) stretching vibration of the carboxylic acid appears as a strong, sharp peak, usually around 1700-1735 cm⁻¹. ajgreenchem.com The imidazole ring itself gives rise to several bands, including N-H stretching vibrations (if not substituted at the nitrogen) and C=N and C=C ring stretching vibrations. researchgate.netijpsonline.com Vibrations corresponding to C-H stretching of both the ring and the acetate methylene group are also present. The analysis of a cobalt(II) complex with 4-imidazoleacetate anions helped to locate the absorption bands related to the coordinating carboxylate and imidazole ring nitrogen atoms. researchgate.net

Table 5: Characteristic Infrared (IR) Absorption Bands for Imidazole Acetic Acid Derivatives This table is interactive. Click on headers to sort.

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Carboxylic Acid O-H | Stretch (Broad) | ~3485 | ajgreenchem.com |

| Imidazole N-H | Stretch | ~3212 | ijpsonline.com |

| Aromatic C-H | Stretch | ~3159, 3078 | ajgreenchem.com |

| Aliphatic C-H | Stretch | ~2956 | ajgreenchem.com |

| Carbonyl C=O | Stretch | ~1732 | ajgreenchem.com |

| Imidazole C=N | Stretch | ~1597 | ijpsonline.com |

Ultraviolet-Visible (UV-Vis) Spectroscopy in Complex Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for characterizing the formation and properties of metal complexes involving this compound. The electronic transitions within the imidazole ring and the carboxylate group, as well as d-d transitions in the case of transition metal complexes, give rise to distinct absorption bands in the UV-Vis spectrum.

In studies of metal complexes with ligands derived from imidazole-4-acetic acid, UV-Vis spectroscopy is a primary tool for initial characterization. researchgate.net For instance, the formation of complexes between this compound and metal ions like Cobalt(II) can be monitored by observing changes in the absorption spectrum. researchgate.net The coordination of the ligand to the metal center alters the electronic environment of both the ligand and the metal ion, leading to shifts in the position (wavelength) and intensity of the absorption maxima. These spectral shifts provide evidence of complex formation and can offer insights into the coordination geometry of the metal ion. researchgate.netgoogle.com In some cases, pH-metric titrations are used in conjunction with UV-Vis studies to understand the protonation states and species present in solution. google.com

The stability of complexes in solution can also be assessed using this method. For example, stability studies of silver(I) complexes with ester derivatives of bis(pyrazol-1-yl)acetate in cell culture medium were performed using UV-Vis spectroscopy, where significant changes in the spectra over time indicated a lack of stability. mdpi.com While imidazolium-stabilized gold nanoparticles are different from simple metal complexes, UV-Vis is similarly used to monitor their aggregation state, where a new peak at higher wavelengths (e.g., 650 nm) indicates nanoparticle aggregation. researchgate.net

Table 1: Application of UV-Vis Spectroscopy in Imidazole-related Complex Analysis

| Analyte/System | Observation | Inference | Reference |

|---|---|---|---|

| Co(II) with Imidazole-4-acetic acid | Changes in absorption spectrum upon mixing | Formation of a metal-ligand complex | researchgate.net |

| Imidazole derivative complexes | Spectral shifts (wavelength and intensity) | Alteration of electronic environment, insights into coordination geometry | researchgate.netgoogle.com |

| Ag(I) phosphane/bis(pyrazol-1-yl)acetate complexes | Significant changes in UV-Vis spectra over time in medium | Demonstrates the stability profile (or lack thereof) of the complex | mdpi.com |

| Imidazolium-stabilized gold nanoparticles | Appearance of a new peak at ~650 nm upon pH change | Indicates aggregation of nanoparticles | researchgate.net |

X-ray Diffraction (XRD) for Structural Elucidation of Complexes

For complexes of this compound, single-crystal XRD is particularly powerful. A study on a cobalt(II) complex with 4-imidazoleacetate anions and methanol molecules successfully used this method for structural characterization. researchgate.net The analysis revealed that the this compound ligand coordinates to the Co(II) ion in a bidentate fashion, using the N3 nitrogen of the imidazole ring and one of the carboxylate oxygen atoms as binding sites. researchgate.net The study determined that two this compound ligands and two methanol molecules complete the cobalt(II) coordination sphere, resulting in a quasi-octahedral geometry. researchgate.net Furthermore, XRD analysis elucidated how these complex molecules are arranged in the crystal lattice, showing the formation of hexagonal channels that host solvent molecules. researchgate.net

Powder XRD is also employed, especially for polycrystalline samples, to identify crystalline phases and assess the general crystallinity of the material. scribd.comijcce.ac.ir In studies of other imidazole-based metal complexes, powder XRD patterns have been used to confirm their semi-crystalline nature. researchgate.net

Table 2: Crystallographic Data for [Co(ia)₂(MeOH)₂]·2MeOH Complex

(ia = 4-imidazoleacetate; MeOH = methanol)

| Parameter | Finding | Reference |

|---|---|---|

| Coordination Geometry | Quasi-octahedral | researchgate.net |

| Ligand Binding Sites | Imidazole ring N3 nitrogen and carboxylate oxygen | researchgate.net |

| Ligand Position | Two ligands positioned centrosymmetrically | researchgate.net |

| Crystal Lattice Feature | Formation of hexagonal channels hosting solvent molecules | researchgate.net |

X-ray Photoelectron Spectroscopy (XPS) for Surface Analysis of Complexes

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique used to determine the elemental composition, empirical formula, and chemical and electronic states of the elements within the top 1 to 10 nanometers of a material's surface. researchgate.netucl.ac.uk It is particularly useful for studying the interaction of molecules like this compound with surfaces, such as in corrosion inhibition or catalysis. rsc.orgthermofisher.com

While direct XPS studies on this compound complexes are not widely published, research on closely related imidazole derivatives provides a clear methodological framework. For example, in a study of 4-methyl-2-phenyl-imidazole adsorbed on a copper surface, XPS was used to analyze the chemical structure of the surface layer. rsc.org High-resolution scans of the core levels of constituent elements (e.g., C 1s, N 1s, Cu 2p) reveal shifts in binding energy that are indicative of chemical bonding. ucl.ac.uk Analysis of the N 1s peak can distinguish between protonated and non-protonated nitrogen atoms in the imidazole ring, providing insight into the adsorption mechanism. rsc.org

Angle-resolved XPS (ARXPS) can further elucidate the structure of the adsorbed layer. By varying the angle at which photoelectrons are collected, researchers can non-destructively probe the depth profile of the surface layer. mdpi.com This can help determine the orientation of the adsorbed molecules—for instance, whether the imidazole ring lies flat or perpendicular to the surface—and the relative position of different species within the surface film. researchgate.netrsc.org Such analyses are crucial for understanding how these molecules form protective or functional layers on metal surfaces. rsc.org

Table 3: XPS Analysis Capabilities for Imidazole Derivative Surface Complexes

| XPS Technique | Information Obtained | Example Application | Reference |

|---|---|---|---|

| Survey Scan | Elemental composition of the surface | Detecting C, O, N, and metal on a treated surface | researchgate.net |

| High-Resolution Scan (Core Level) | Chemical state and bonding environment of elements | Identifying organometallic complexes (e.g., PhI–Cu) and distinguishing between Cu(0), Cu(I), and Cu(II) | researchgate.netrsc.org |

| Angle-Resolved XPS (ARXPS) | Depth profile and molecular orientation | Suggesting a flat orientation of imidazole molecules parallel to the copper surface | rsc.orgmdpi.com |

| Peak Fitting Models | Deconvolution of complex spectra (e.g., C 1s) | Assigning peaks to aromatic, aliphatic, and carbenic carbons in imidazolium (B1220033) ionic liquids | ucl.ac.uk |

Mass Spectrometry for Identification and Quantification

High-Resolution Mass Spectrometry

High-Resolution Mass Spectrometry (HRMS) is a cornerstone for the accurate identification of compounds like this compound in complex biological matrices. Unlike nominal mass instruments, HRMS instruments, such as Orbitrap or time-of-flight (TOF) analyzers, measure the mass-to-charge ratio (m/z) of an ion with very high precision (typically to four or more decimal places). This accuracy allows for the determination of a molecule's elemental formula. ebi.ac.uk

For this compound (conjugate base of imidazol-4-ylacetic acid), the neutral molecule's chemical formula is C₅H₆N₂O₂. ebi.ac.uk HRMS can distinguish this formula from other combinations of atoms that might have the same nominal mass. The monoisotopic mass of imidazol-4-ylacetic acid is 126.04293 Da. ebi.ac.uk In a research setting, such as the annotation of the human urinary metabolome, an ultra-high-performance liquid chromatography (UHPLC) system is often coupled to an HRMS instrument like a linear quadrupole ion trap-Orbitrap mass spectrometer. ebi.ac.uk This setup allows for the separation of metabolites followed by their detection and accurate mass measurement, facilitating the confident identification of imidazol-4-ylacetic acid among hundreds or thousands of other features in the sample. ebi.ac.uk

Table 4: Mass Spectrometry Data for Imidazol-4-ylacetic Acid

| Property | Value | Significance | Reference |

|---|---|---|---|

| Molecular Formula | C₅H₆N₂O₂ | Basis for mass calculation | ebi.ac.uk |

| Average Mass | 126.114 Da | Mass calculated using the natural abundance of isotopes | ebi.ac.uk |

| Monoisotopic Mass | 126.04293 Da | Exact mass calculated using the most abundant isotope of each element; key for HRMS identification | ebi.ac.uk |

| PubChem Exact Mass (for conjugate base C₅H₅N₂O₂⁻) | 125.035102407 Da | Precise mass of the deprotonated ion typically observed in negative ion mode ESI-MS | nih.gov |

Metabolite Identification via Spectral Matching

The identification of metabolites like this compound in complex biological samples is rigorously confirmed through spectral matching. This process relies on comparing the analytical data from an unknown feature to that of an authentic reference compound. A comprehensive approach to metabolite identification often involves two complementary strategies. ebi.ac.uk